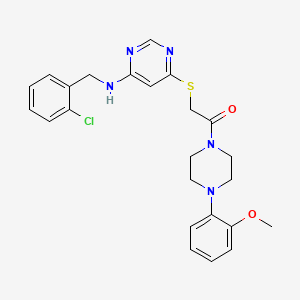
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule with a multifaceted structure that includes a pyrimidine ring, a thioether linkage, and various aromatic substituents. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound can be dissected into several key components:
- Pyrimidine Ring : A core structure often associated with nucleic acids and various biological functions.
- Chlorobenzylamino Group : This substitution may enhance the lipophilicity and biological interactions of the compound.
- Thioether Linkage : Known for its potential to influence reactivity and biological activity.
- Piperazine Moiety : Commonly found in pharmacologically active compounds, contributing to receptor binding.
Antimicrobial Activity
Compounds featuring thioether linkages and aromatic groups have demonstrated antimicrobial properties. The structural similarity of this compound to known antimicrobial agents suggests it may inhibit bacterial growth or function. For example, thiazole and pyrimidine derivatives have been reported to possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's structure indicates possible interactions with various enzymes. Thioether-containing compounds are often evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neuropharmacology. Studies on related compounds suggest that modifications in substituents can significantly affect enzyme binding affinity and inhibition efficacy .
While specific mechanisms for this compound are not thoroughly documented, insights can be drawn from related classes of compounds:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors or other targets involved in cellular signaling.
- DNA Interaction : The pyrimidine component could interact with nucleic acids, potentially leading to cytotoxic effects in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
| Compound | Activity | Reference |
|---|---|---|
| 6-(2-Chlorobenzylamino)pyrimidin-4-thiol | Antioxidant | |
| 4-(Pyrrolidin-1-yl)-1-benzenesulfonamide | Anti-inflammatory | |
| Thiazole-integrated pyrrolidinones | Anticonvulsant |
These findings highlight the potential for further exploration of the biological activities associated with the target compound.
科学的研究の応用
Anticancer Activity
Compounds containing pyrimidine rings have been investigated for their potential as anticancer agents due to their ability to interfere with nucleic acid synthesis and function. The specific structure of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone may offer enhanced selectivity and efficacy against various cancer cell lines.
Studies have shown that modifications in the pyrimidine structure can lead to significant variations in biological activity. For instance, derivatives with electron-withdrawing groups often exhibit improved antiproliferative effects (Siddiqui et al., 2020) . The unique combination of the chlorobenzyl and piperazine groups could further enhance its cytotoxicity against cancer cells.
Anticonvulsant Properties
The anticonvulsant potential of similar compounds has been explored in various studies. For example, certain thiazole-pyridine hybrids demonstrated substantial anticonvulsant activity in animal models (Łączkowski et al., 2020) . Given the structural similarities, it is plausible that this compound may also exhibit significant anticonvulsant properties.
Case Study 1: Antiproliferative Activity
A recent study evaluated various pyrimidine derivatives for their antiproliferative effects on human cancer cell lines such as MCF-7 and HepG2. Among the tested compounds, those with similar structural motifs to this compound showed IC50 values indicating potent growth inhibition (IC50 < 10 µM) .
Case Study 2: Structure-Aactivity Relationship (SAR) Analysis
Research involving SAR analysis of pyrimidine-based compounds revealed that specific substitutions on the pyrimidine ring could significantly affect biological activity. Compounds with halogen substitutions, like chlorine or bromine, often exhibited enhanced activity due to increased lipophilicity and improved binding affinity to biological targets (Siddiqui et al., 2020) .
特性
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-32-21-9-5-4-8-20(21)29-10-12-30(13-11-29)24(31)16-33-23-14-22(27-17-28-23)26-15-18-6-2-3-7-19(18)25/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXBCIJYXZGTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=NC(=C3)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














